![molecular formula C20H24N2O4S B7704670 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7704670.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that was first synthesized in 2009 by a group of researchers led by Dr. K. C. Nicolaou. Since then, it has been the subject of numerous studies, and its properties and potential applications have been extensively researched.
Mécanisme D'action
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of cancer cells, and its inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide are primarily related to its inhibition of CAIX. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can have various effects on cancer cells, including a decrease in their proliferation and an increase in their susceptibility to other treatments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide in lab experiments include its specificity for CAIX and its potential as a cancer treatment. However, its limitations include its complex synthesis, which can make it difficult and expensive to obtain, and its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide. One direction is the development of new and more efficient synthesis methods for the compound. Another direction is the study of its potential applications in other fields, such as neurobiology and immunology. Additionally, further research is needed to fully understand its mechanism of action and its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves several steps, including the reaction of 4-bromoanisole with cyclohexylamine, followed by the reaction of the resulting product with sulfuryl chloride. The resulting sulfonamide is then reacted with 2-methoxybenzylamine to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide has potential applications in various fields of scientific research. One of its primary uses is in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for the development of new cancer treatments.
Propriétés
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(21-16-7-3-1-4-8-16)15-26-18-11-13-19(14-12-18)27(24,25)22-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,22H,2,5-6,9-10,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVTXCKGCWKVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

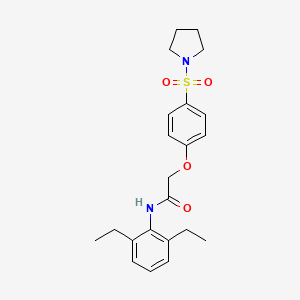
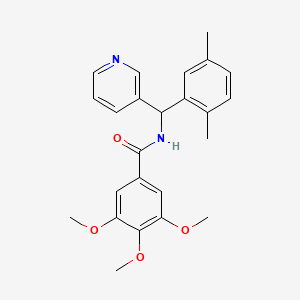
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704596.png)

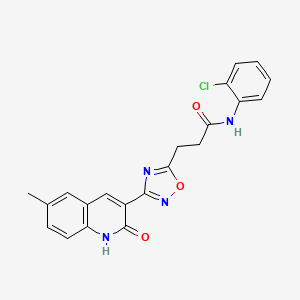
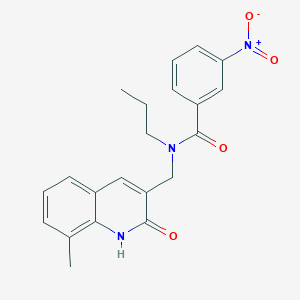
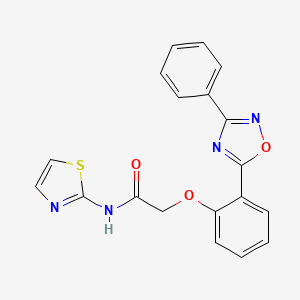
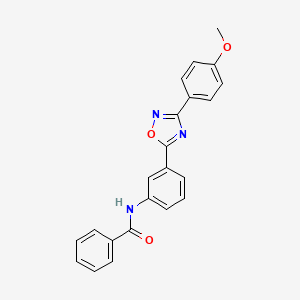
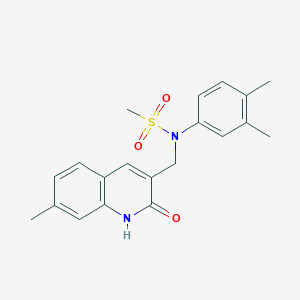
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)

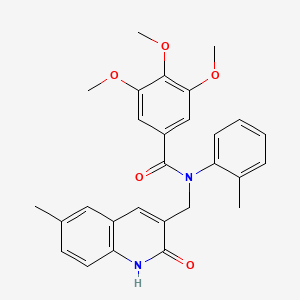
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)